molecular formula C22H17F2NO3 B1225158 N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide

N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide

Cat. No. B1225158
M. Wt: 381.4 g/mol
InChI Key: RXJOOSRKNDQMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide is a member of benzophenones.

Scientific Research Applications

1. Anti-Inflammatory Activity

A study by Sunder & Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds showed significant anti-inflammatory activity.

2. Chemical Synthesis and Optimization

Gao Yonghong's study (Gao Yonghong, 2009) focused on the chemical synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide, a related compound, exploring the effects of different reaction conditions on yield.

3. Novel Compound Synthesis

Research by Yang Man-li (2008) involved synthesizing novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, indicating the broad potential for synthesizing related compounds.

4. Potential as Cancer Treatment

A 2020 study by Panchal, Rajput, & Patel explored the design and synthesis of related compounds as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing promise in treating small lung cancer.

5. Antibacterial Properties

Zurenko et al. (1996) studied oxazolidinone analogs, including compounds similar to N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide, demonstrating significant antibacterial activities against various pathogens (Zurenko et al., 1996).

6. Anticancer, Anti-Inflammatory, and Analgesic Activities

A 2014 study by Rani, Pal, Hegde, & Hashim synthesized derivatives of 2-(substituted phenoxy) Acetamide, revealing their potential as anticancer, anti-inflammatory, and analgesic agents.

7. Herbicidal Applications

Research by Wu et al. (2011) developed novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives, showing effective herbicidal activities against dicotyledonous weeds.

8. Anticancer Screening

Karaburun et al. (2018) synthesized 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives, including compounds structurally related to N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide, and evaluated their anticancer activity (Karaburun et al., 2018).

properties

Product Name

N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide

Molecular Formula

C22H17F2NO3

Molecular Weight

381.4 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)phenoxy]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C22H17F2NO3/c23-18-7-1-15(2-8-18)13-25-21(26)14-28-20-11-5-17(6-12-20)22(27)16-3-9-19(24)10-4-16/h1-12H,13-14H2,(H,25,26)

InChI Key

RXJOOSRKNDQMBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.